
su1498
Übersicht
Beschreibung
Diese Verbindung wurde umfassend auf ihr Potenzial zur Hemmung der Angiogenese, der Bildung neuer Blutgefäße, untersucht. Dieser Prozess ist entscheidend für die Krebsentwicklung und andere Krankheiten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Su1498 umfasst mehrere Schritte, beginnend mit der Herstellung der Acrylnitril-Kernstruktur. Zu den wichtigsten Schritten gehören:
Bildung des Acrylnitril-Kerns: Dies beinhaltet die Reaktion von 3,5-Diisopropyl-4-hydroxybenzaldehyd mit Malonsäurenitril in Gegenwart einer Base, um das Acrylnitril-Zwischenprodukt zu bilden.
Kupplung mit dem Amin: Das Acrylnitril-Zwischenprodukt wird dann unter geeigneten Bedingungen mit 3-Phenyl-n-propylamin gekoppelt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effiziente Reinigungsmethoden und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrilgruppe modifizieren, um Amine oder andere reduzierte Produkte zu bilden.
Substitution: Die phenolische Hydroxylgruppe kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Amine und substituierte phenolische Verbindungen .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von VEGFR2 und seine nachgeschalteten Signalwege zu untersuchen.
Biologie: In der Zellbiologie eingesetzt, um die Rolle von VEGFR2 bei der Zellproliferation, Migration und Angiogenese zu untersuchen.
Medizin: Auf sein Potenzial in der Krebstherapie untersucht, indem es die Tumorangiogenese hemmt.
Industrie: Verwendung bei der Entwicklung von Anti-Angiogenese-Medikamenten und als Referenzverbindung in pharmakologischen Studien
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Kinaseaktivität von VEGFR2. Diese Hemmung blockiert die nachgeschalteten Signalwege, einschließlich des Mitogen-aktivierten Proteinkinase- (MAPK-) Wegs, der für die Zellproliferation und das Überleben entscheidend ist. Durch die Hemmung von VEGFR2 reduziert this compound effektiv die Angiogenese und das Tumorwachstum .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Su1498 involves several steps, starting with the preparation of the core acrylonitrile structure. The key steps include:
Formation of the acrylonitrile core: This involves the reaction of 3,5-diisopropyl-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the acrylonitrile intermediate.
Coupling with the amine: The acrylonitrile intermediate is then coupled with 3-phenyl-n-propylamine under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Su1498 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the nitrile group to form amines or other reduced products.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Profile of SU1498
- Chemical Name : (E)-3-(3,5-Diisopropyl-4-hydroxyphenyl)-2-[(3-phenyl-n-propyl)amino-carbonyl]acrylonitrile
- CAS Number : 168835-82-3
- Molecular Formula : C₂₅H₃₀N₂O₂
- Mechanism of Action : this compound acts as a potent, reversible, ATP-competitive inhibitor of Flk-1 kinase (VEGFR-2) with an IC50 value of approximately 700 nM .
Cancer Research
This compound has been extensively studied for its potential in cancer therapies, particularly in inhibiting tumor growth and angiogenesis.
-
Retinal Neovascular Diseases : Research demonstrated that this compound effectively blocks retinal vascular leakage mediated by VEGF in murine models. However, it showed limited efficacy in reducing tumor burden in transgenic models of retinoblastoma when administered at a specific dose .
Study Design Treatment Result LHβTag mice model This compound (50 mg/kg) vs. DMSO vehicle No significant reduction in tumor burden (p=0.29)
Vascular Biology
The compound is utilized to study the physiological roles of VEGFR-2 in endothelial cells.
-
MAPK Pathway Inhibition : this compound has been shown to stimulate the accumulation of phosphorylated extracellular signal-regulated kinases (ERKs) in human umbilical vein endothelial cells. This effect is dependent on upstream components like B-Raf and MEK kinases, indicating a complex interaction within the MAPK signaling pathway .
Cell Type Treatment Observed Effect Human umbilical vein endothelial cells This compound alone No effect Cells stimulated with sphingosine 1-phosphate This compound Increased phospho-ERKs accumulation
Neurobiology
This compound's role extends into neurobiological studies, particularly concerning neurotrophic factors.
- VEGF and Neurotrophic Hypothesis : The compound has been implicated in studies exploring the role of VEGF in central nervous system functions and its potential neuroprotective effects .
Case Study 1: Retinoblastoma Treatment
In a preclinical study using LHβTag mice, researchers evaluated the effectiveness of this compound on retinal tumors. Despite the upregulation of VEGFR-2 during tumorigenesis, treatment with this compound did not yield a significant decrease in tumor volume compared to controls.
Case Study 2: Endothelial Cell Signaling
A study focusing on human aortic endothelial cells revealed that while this compound inhibited VEGFR-2 activity, it also inadvertently activated other signaling pathways, suggesting that its effects may not be isolated to VEGFR inhibition alone .
Wirkmechanismus
Su1498 exerts its effects by selectively inhibiting the kinase activity of VEGFR2. This inhibition blocks the downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival. By inhibiting VEGFR2, this compound effectively reduces angiogenesis and tumor growth .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
AG1296: Ein selektiver Inhibitor des platelet-derived growth factor receptors (PDGFR).
AG1433: Hemmt sowohl PDGFR als auch VEGFR2.
SU6656: Hemmt Tyrosinkinase der Src-Familie.
Einzigartigkeit
Su1498 zeichnet sich durch seine hohe Selektivität für VEGFR2 aus, wodurch es ein wertvolles Werkzeug zur Untersuchung von VEGFR2-spezifischen Wegen ohne signifikante Off-Target-Effekte wird. Diese Selektivität unterscheidet es von anderen Inhibitoren, die möglicherweise mehrere Rezeptoren angreifen .
Biologische Aktivität
SU1498 is a selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), primarily known for its role in angiogenesis and vascular permeability. This compound has been extensively studied for its biological activity in various contexts, particularly in cancer research and vascular biology. Below, we summarize key findings regarding the biological activity of this compound, including its mechanisms of action, effects on cell signaling pathways, and implications in disease models.
This compound functions by inhibiting the kinase activity of VEGFR-2, which is crucial for mediating the effects of vascular endothelial growth factor (VEGF). This inhibition has several downstream effects:
- Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of VEGFR-2, leading to decreased activation of the extracellular signal-regulated kinases (ERK) pathway. In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment resulted in a significant reduction in phosphorylated ERKs when cells were stimulated with growth factors such as sphingosine 1-phosphate .
- Impact on Glioma Stem Cells : In glioma stem-like cells, this compound not only inhibited VEGF-induced phosphorylation of VEGFR-2 but also reduced overall cell viability. This suggests that this compound can disrupt autocrine signaling loops dependent on VEGF, which are critical for tumor growth .
Case Studies and Experimental Findings
Several studies have highlighted the effects of this compound in different experimental settings:
- Post-Stroke Neuroprotection : In a rat model of ischemic stroke, administration of this compound was associated with reduced neuronal death and improved neurological performance. The study indicated that blocking VEGFR-2 could mitigate the effects of ischemia by modulating inflammatory responses and neuronal viability .
- Retinoblastoma Models : Research evaluating this compound in transgenic mouse models of retinoblastoma demonstrated that while VEGFR-2 expression increased during tumorigenesis, treatment with this compound did not significantly reduce tumor burden compared to controls. This highlights potential limitations in its efficacy against certain tumor types .
- Gastric Cancer Cell Lines : In gastric cancer studies, this compound treatment led to significant decreases in cell viability in cell lines with high levels of phosphorylated VEGFR-2. The results suggested that inhibition of this receptor could suppress cell proliferation despite the presence of exogenous VEGF .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-N-(3-phenylpropyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-17(2)22-14-20(15-23(18(3)4)24(22)28)13-21(16-26)25(29)27-12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,17-18,28H,8,11-12H2,1-4H3,(H,27,29)/b21-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANPYFTYAGTSIN-FYJGNVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)NCCCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168835-82-3 | |
Record name | SU 1498 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168835823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SU 1498 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.